N-ethyl-1-phenyl-N-prop-2-enylcyclohexan-1-amine
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Overview
Description
N-ethyl-1-phenyl-N-prop-2-enylcyclohexan-1-amine is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This specific compound features a cyclohexane ring, a phenyl group, and an ethyl group attached to the nitrogen atom, making it a tertiary amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-phenyl-N-prop-2-enylcyclohexan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with phenylmagnesium bromide to form 1-phenylcyclohexanol. This intermediate is then subjected to reductive amination with N-ethyl-N-prop-2-enylamine under hydrogenation conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-phenyl-N-prop-2-enylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amine derivatives
Substitution: Various substituted amines
Scientific Research Applications
N-ethyl-1-phenyl-N-prop-2-enylcyclohexan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-ethyl-1-phenyl-N-prop-2-enylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-1-phenylcyclohexan-1-amine
- N-propyl-1-phenylcyclohexan-1-amine
- N-ethyl-1-phenyl-N-methylcyclohexan-1-amine
Uniqueness
N-ethyl-1-phenyl-N-prop-2-enylcyclohexan-1-amine is unique due to its specific structural features, such as the presence of both an ethyl and a prop-2-enyl group attached to the nitrogen atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
82845-39-4 |
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Molecular Formula |
C17H25N |
Molecular Weight |
243.4 g/mol |
IUPAC Name |
N-ethyl-1-phenyl-N-prop-2-enylcyclohexan-1-amine |
InChI |
InChI=1S/C17H25N/c1-3-15-18(4-2)17(13-9-6-10-14-17)16-11-7-5-8-12-16/h3,5,7-8,11-12H,1,4,6,9-10,13-15H2,2H3 |
InChI Key |
WLXNXBJFLLQZLF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC=C)C1(CCCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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